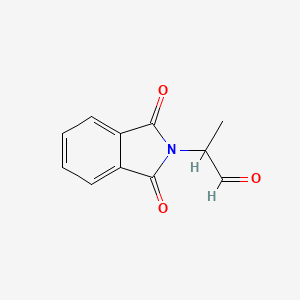

邻苯二甲酰亚胺,N-(1-甲酰乙基)-

描述

Phthalimide, N-(1-formylethyl)- is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.1941 . It is a structural motif frequently found in natural products, pharmaceuticals, and organic materials .

Synthesis Analysis

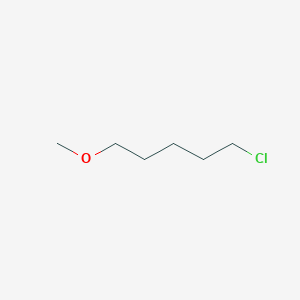

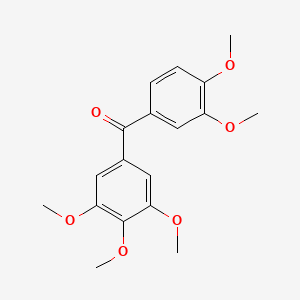

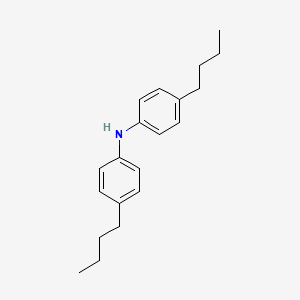

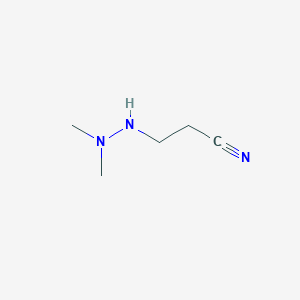

The most common strategy for the synthesis of phthalimides involves the condensation of phthalic acids/anhydrides with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis

The molecular structure of Phthalimide, N-(1-formylethyl)- can be represented by the IUPAC Standard InChI: InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 .Chemical Reactions Analysis

Phthalimides are readily deprotonated by hydroxide to give the corresponding anion, which reacts with bromine to give the N-bromophthalimide product . In peptide synthesis, the exhaustive substitution of primary amines is desirable to block both hydrogens and avoid racemization of the substrates .科学研究应用

Antineoplastic Activities

Specific Scientific Field

Medicinal Chemistry Research

Summary of the Application

Phthalimido-thiazolidine-2-4-dione derivatives, including the compound FT-12, have been synthesized and evaluated for their antineoplastic activities against cancer cells .

Methods of Application or Experimental Procedures

The compounds were synthesized by two different synthetic routes and tested in vitro . Cell cycle analysis and clonogenic assay were also performed .

Results or Outcomes

The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase . Besides, the compound (FT-12) induced necrosis and apoptosis .

Synthesis of Functionalized Phthalimides

Specific Scientific Field

Organic Chemistry

Summary of the Application

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals and organic materials . The target-oriented synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community .

Methods of Application or Experimental Procedures

The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines . However, different strategies have been exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .

Results or Outcomes

Some of the methodologies have been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks .

Carbonylative Cyclization of Aromatic Amides

Summary of the Application

The carbonylative cyclization of aromatic amides is a strategy exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .

Methods of Application or Experimental Procedures

This method involves the carbonylative cyclization of aromatic amides . It is one of the different strategies exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .

Results or Outcomes

This method has been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks .

Cyclization Involving Maleimides

Summary of the Application

Cyclization involving maleimides is another strategy exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .

Methods of Application or Experimental Procedures

This method involves the cyclization of isocyanate/isocyanide with arenes . It is one of the different strategies exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .

Results or Outcomes

Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

Summary of the Application

Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .

Methods of Application or Experimental Procedures

The compounds were synthesized and tested in vitro . The cytotoxicity for all synthesized compounds was also determined in cancer cell lines and in normal human cells .

Results or Outcomes

None of the target derivatives had any cytotoxic activity . However, more studies must be carried out to confirm its viability .

Cyclization of Isocyanate/Isocyanide with Arenes

Summary of the Application

The cyclization of isocyanate/isocyanide with arenes is another strategy exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .

安全和危害

Phthalimide, N-(1-formylethyl)- should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFHCXUQAOHMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945780 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalimide, N-(1-formylethyl)- | |

CAS RN |

23101-87-3 | |

| Record name | Phthalimide, N-(1-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B3049951.png)

![Methanone, benzo[b]thien-3-yl(2-methylphenyl)-](/img/structure/B3049956.png)